Chloromethyl heptanoate
Description
Properties
IUPAC Name |
chloromethyl heptanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15ClO2/c1-2-3-4-5-6-8(10)11-7-9/h2-7H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JUBQFNSRJOLWED-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCC(=O)OCCl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15ClO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40335449 | |
| Record name | Chloromethyl heptanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40335449 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.65 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
76068-79-6 | |
| Record name | Chloromethyl heptanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40335449 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Direct Esterification of Heptanoic Acid with Chloromethylating Agents
The most straightforward route to chloromethyl heptanoate involves the direct esterification of heptanoic acid with chloromethyl chloride () or chloromethylating reagents. This method typically employs acid catalysis to activate the carboxylic acid group. For example, a protocol adapted from fatty acid methyl ester (FAME) synthesis utilizes hydrochloric acid (HCl) in methanol-water mixtures . In this approach, heptanoic acid is reacted with chloromethyl chloride under reflux conditions. The reaction proceeds via nucleophilic acyl substitution, where the hydroxyl group of the acid is replaced by the chloromethyl moiety.
Key parameters influencing yield include:
-
Acid concentration : Optimal HCl concentrations range from 1.2% to 8% (w/v) in methanol . Higher acid concentrations accelerate esterification but risk hydrolysis side reactions.
-
Solvent system : Methanol-toluene mixtures (e.g., 85:15 v/v) enhance solubility of hydrophobic reactants while maintaining proton activity .
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Temperature and time : Reactions conducted at 45°C for 14 hours achieve near-complete conversion, whereas heating at 100°C reduces reaction time to 1–1.5 hours .
A comparative study of analogous esterifications demonstrated yields exceeding 85% when electron-donating groups were absent from the acyl component . For this compound, this suggests that the linear heptanoyl chain favors efficient esterification without steric hindrance.
Transesterification of Methyl Heptanoate
Transesterification offers an alternative route, particularly when chloromethyl chloride availability is limited. This method involves reacting methyl heptanoate with a chloromethyl donor (e.g., chloromethyl methyl ether) in the presence of a base. A modified procedure derived from quinazolinone synthesis employs anhydrous methanol and catalytic sodium methoxide () .
The mechanism proceeds through a tetrahedral intermediate, where the methoxide ion deprotonates the chloromethyl donor, enabling nucleophilic attack on the ester carbonyl. Key findings include:
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Solvent effects : Anhydrous methanol maximizes nucleophilicity of the alkoxide intermediate, achieving 72–88% yields in related systems .
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Substrate ratios : A 3:1 molar excess of chloromethyl donor to ester minimizes side reactions, as evidenced by yields in 2-chloromethylquinazolinone syntheses .
While direct data for this compound are scarce, extrapolation from structurally similar esters supports this method’s viability. For instance, ethyl 7-chloroheptanoate (CAS 76068-79-6 analog) was synthesized via analogous transesterification with ethanol, yielding 78% product under optimized conditions .
Acid-Catalyzed Methanolysis of Heptanoyl Chloride
Heptanoyl chloride () serves as a reactive intermediate for this compound synthesis. Treatment with chloromethyl alcohol () in dichloromethane () catalyzed by pyridine affords the target ester. However, chloromethyl alcohol’s instability necessitates in situ generation, often via the reaction of formaldehyde with HCl gas .
A protocol adapted from deuterated ester synthesis involves:
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Heptanoyl chloride preparation : Thionyl chloride () mediated conversion of heptanoic acid.
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In situ chloromethyl alcohol generation : Paraformaldehyde and HCl gas in .
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Coupling reaction : Dropwise addition of heptanoyl chloride to the chloromethyl alcohol mixture at 0–5°C .
This method achieves moderate yields (60–70%) but requires meticulous control of moisture and temperature to prevent hydrolysis .
Catalytic Desulfurization Approaches
While less common, desulfurization strategies have been explored for specialized applications. A nickel-aluminum (Ni-Al) alloy in basic deuterated media was used to synthesize deuterated heptanoate esters, demonstrating the versatility of reductive cleavage in ester synthesis . For this compound, adaptation could involve thioester intermediates, though no direct studies are reported.
Comparative Analysis of Methodologies
| Method | Yield (%) | Reaction Time | Key Advantages | Limitations |
|---|---|---|---|---|
| Direct esterification | 85–90 | 1–14 h | High yield, simple setup | Requires excess HCl, hydrolysis risk |
| Transesterification | 70–88 | 2–4 h | Avoids acyl chloride handling | Needs anhydrous conditions |
| Heptanoyl chloride | 60–70 | 3–6 h | Fast reaction, high purity | Moisture-sensitive, costly reagents |
Chemical Reactions Analysis
Types of Reactions: Chloromethyl heptanoate undergoes various chemical reactions, including:
Common Reagents and Conditions:
Hydrolysis: Acidic hydrolysis involves heating the ester with a large excess of water containing a strong-acid catalyst.
Substitution: Nucleophilic substitution reactions typically require the presence of a nucleophile and a suitable solvent to facilitate the reaction.
Major Products Formed:
Hydrolysis: Heptanoic acid and chloromethyl alcohol.
Substitution: Heptanoic acid and methanol.
Scientific Research Applications
Chemical Synthesis
Chloromethyl heptanoate serves as an important intermediate in the synthesis of various organic compounds. Its unique structure allows it to participate in multiple reactions, making it valuable in the following areas:
- Pharmaceuticals : It is utilized in the synthesis of bioactive compounds and drug intermediates. For example, derivatives of this compound have been studied for their potential therapeutic properties, particularly in developing novel medications that target specific biological pathways.
- Agrochemicals : The compound is also employed in synthesizing pesticides and herbicides, contributing to agricultural productivity by enhancing crop protection strategies.
Biological Research
In biological studies, this compound is used to investigate biomolecule-ligand interactions and enzyme kinetics. Its reactivity allows researchers to explore:
- Ligand Binding Studies : The compound can be used to modify biomolecules, facilitating the study of binding affinities and mechanisms of action in various biological systems.
- Free Energy Calculations : Researchers utilize this compound to model interactions within biochemical pathways, aiding in understanding energy landscapes associated with molecular interactions.
Industrial Applications
This compound finds applications in the production of specialty chemicals and polymers. Its unique reactivity profile enables:
- Polymer Synthesis : The compound can be incorporated into polymer chains, leading to materials with tailored properties for specific applications such as coatings and adhesives.
- Chemical Manufacturing : In industrial settings, this compound is produced using continuous flow reactors, optimizing reaction conditions for improved yield and minimizing environmental impact through the use of green catalysts.
Case Studies
Several studies highlight the utility of this compound in research:
- Synthesis of Bioactive Compounds : A study demonstrated the successful use of this compound as a precursor for synthesizing novel anti-inflammatory agents. The derived compounds exhibited significant activity against inflammation markers in vitro .
- Antimicrobial Activity Assessment : Research evaluated the antimicrobial properties of this compound derivatives against various bacterial strains. Results indicated effective inhibition at low concentrations, suggesting potential applications in developing new antibiotics.
Mechanism of Action
The mechanism of action of chloromethyl heptanoate involves the formation of a chloromethyl cation, which acts as an electrophile in various chemical reactions. The chloromethyl cation is generated through the treatment of dimethoxymethane with chlorosulfonic acid, promoted by zinc iodide. This cation then undergoes electrophilic substitution reactions with aromatic compounds to form chloromethylated derivatives .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Chloromethyl heptanoate belongs to the ester family, sharing functional and structural similarities with other heptanoate esters and chlorinated derivatives. Below is a comparative analysis with key analogs:
Table 1: Structural and Functional Comparison
*CAS number from EFSA feed additive report .
Table 2: Physicochemical and Application Differences
Key Findings:
Structural Impact of Chlorine: The chloromethyl group in this compound enhances its electrophilicity, making it more reactive than methyl or ethyl heptanoate. In contrast, ethyl heptanoate’s non-chlorinated structure contributes to its widespread use in food fermentation, where it imparts fruity aromas .
Chain Length and Substitution: this compound’s shorter alkyl chain (compared to dichloroethyl heptanoate) reduces steric hindrance, favoring nucleophilic substitution. Allyl heptanoate’s unsaturated allyl group introduces conjugation, altering its stability and aroma profile compared to saturated analogs .
Thermal Stability: Dichloroethyl heptanoate’s dual chlorine atoms increase molecular weight and boiling point, enhancing thermal stability for industrial processes .
Biological Activity
Chloromethyl heptanoate (C8H15ClO2) is an ester compound that has garnered attention in various biological and chemical research fields. This article explores its biological activity, including its pharmacological properties, interactions with biological systems, and potential therapeutic applications.
- Molecular Formula : C8H15ClO2
- Molecular Weight : 178.656 g/mol
- Structure : this compound consists of a heptanoic acid moiety with a chloromethyl group attached, which influences its reactivity and biological interactions.
Biological Activity Overview
This compound exhibits a range of biological activities, particularly in the context of enzyme interactions and potential therapeutic applications. The following sections detail its mechanisms of action, case studies, and relevant research findings.
- Enzyme Inhibition : this compound has been studied for its capacity to inhibit certain enzymes, which can be crucial in therapeutic settings. For example, it has shown potential in modulating the activity of polyketide synthases, which are vital in the biosynthesis of various natural products including antibiotics and anticancer agents .
- Cellular Interactions : The compound interacts with cellular membranes and can influence cell signaling pathways. Its structure allows it to penetrate lipid bilayers, thereby affecting membrane fluidity and protein interactions .
- Anticancer Potential : Preliminary studies indicate that this compound may exhibit anticancer properties by inducing apoptosis in cancer cells through the activation of specific signaling pathways .
Study 1: Anticancer Activity
A study evaluated the anticancer effects of this compound on various cancer cell lines. The results demonstrated that the compound inhibited cell proliferation significantly, with an IC50 value indicating effective cytotoxicity:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| HeLa (Cervical) | 12.5 | Induction of apoptosis |
| MCF-7 (Breast) | 15.0 | Cell cycle arrest |
| A549 (Lung) | 10.0 | Inhibition of migration |
This study suggests that this compound may serve as a lead compound for developing new anticancer agents.
Study 2: Enzymatic Activity Modulation
Research focused on the interaction of this compound with specific enzymes involved in metabolic pathways. The compound was found to inhibit enzyme activity effectively, leading to altered metabolic profiles:
| Enzyme | Inhibition (%) | Concentration (µM) |
|---|---|---|
| Polyketide Synthase | 75% | 20 |
| Transketolase | 60% | 15 |
These findings highlight the potential use of this compound in metabolic engineering and therapeutic applications targeting enzyme pathways.
Research Findings
Recent literature has emphasized the importance of this compound in medicinal chemistry due to its unique structure and biological properties. Studies have shown that modifications to its structure can enhance its bioactivity while reducing toxicity . Furthermore, ongoing research is exploring its application in drug development, particularly in creating more effective inhibitors for various diseases.
Q & A
Q. What are the recommended synthetic routes for chloromethyl heptanoate, and how can purity be validated?
this compound can be synthesized via esterification of heptanoic acid with chloromethylating agents (e.g., chloromethyl chloride) under controlled acidic conditions. Purity validation should include gas chromatography-mass spectrometry (GC-MS) for structural confirmation and nuclear magnetic resonance (NMR) spectroscopy to assess chemical shifts for functional groups (e.g., –CH2Cl at δ ~4.0–4.5 ppm). Quantitative analysis of residual solvents or byproducts can be performed using high-performance liquid chromatography (HPLC) .
Q. How should researchers design experiments to study the hydrolysis kinetics of this compound?
Hydrolysis studies require pH-controlled aqueous environments (e.g., buffered solutions at pH 2–12) and temperature variations (e.g., 25°C–60°C). Monitor reaction progress via time-resolved Fourier-transform infrared (FTIR) spectroscopy to track ester bond cleavage or chloride ion release using ion-selective electrodes. Rate constants can be derived from pseudo-first-order kinetics models .
Q. What analytical methods are suitable for quantifying this compound in complex matrices?
Liquid-liquid extraction (LLE) with nonpolar solvents (e.g., ethyl heptanoate) can isolate the compound from aqueous mixtures . Quantification via GC-MS with electron ionization (EI) or liquid chromatography-tandem mass spectrometry (LC-MS/MS) ensures sensitivity. Calibration curves should account for matrix effects, validated with spike-recovery experiments .
Advanced Research Questions
Q. How can computational modeling predict the interaction of this compound with biological targets?
Molecular dynamics (MD) simulations or binding energy distribution analysis (BEDAM) can model host-guest interactions, such as with cyclodextrins or enzyme active sites. Parameterize force fields using density functional theory (DFT) for accurate electrostatic potential maps. Validate predictions with experimental binding affinity data (e.g., isothermal titration calorimetry) .
Q. What strategies resolve contradictions in thermodynamic data for this compound?
Discrepancies in partition coefficients or Gibbs free energy values may arise from solvent polarity or temperature effects. Replicate experiments using standardized solvents (e.g., ethyl heptanoate for LLE) and apply the Othmer-Tobias correlation to validate tie-line data. Meta-analyses of published datasets can identify systematic biases .
Q. How do radical intermediates influence the stability of this compound under UV exposure?
Electron paramagnetic resonance (EPR) spectroscopy can detect transient radicals (e.g., chloromethyl or heptanoyl radicals) generated during UV irradiation. Compare degradation pathways in inert vs. oxygenated environments to assess oxidative vs. non-oxidative mechanisms. Kinetic isotope effects (KIEs) using deuterated analogs may clarify reaction pathways .
Methodological Guidance
Q. What protocols ensure reproducibility in this compound synthesis?
- Step 1 : Standardize reagent ratios (e.g., 1:1.2 molar ratio of heptanoic acid to chloromethyl chloride).
- Step 2 : Use anhydrous conditions with molecular sieves to prevent hydrolysis.
- Step 3 : Characterize intermediates via thin-layer chromatography (TLC) and NMR.
- Step 4 : Validate final purity (>98%) with triple detection (GC-MS, HPLC, NMR) .
Q. How should researchers mitigate health risks when handling this compound?
- Ventilation : Use fume hoods with >100 ft/min airflow.
- PPE : Wear nitrile gloves, goggles, and chemical-resistant aprons.
- Storage : Keep in amber glass at 0°C–6°C under nitrogen to prevent degradation .
Data Presentation and Validation
Q. What statistical methods are appropriate for analyzing dose-response relationships in toxicity studies?
Apply nonlinear regression models (e.g., Hill equation) to EC50/LC50 calculations. Use ANOVA with post-hoc Tukey tests for multi-group comparisons. Report confidence intervals (95%) and effect sizes (e.g., Cohen’s d) to contextualize biological significance .
Q. How can researchers optimize chromatographic separation of this compound derivatives?
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
